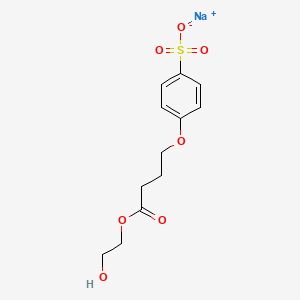![molecular formula C11H11ClN4O4S B14514170 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid CAS No. 63592-58-5](/img/structure/B14514170.png)
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid is a compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazoquinoxaline core structure is a fused heterocyclic system that combines an imidazole ring with a quinoxaline ring, which imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-3-nitroquinoxaline with ethylamine followed by cyclization can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Applications De Recherche Scientifique
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparaison Avec Des Composés Similaires
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline can be compared with other similar compounds such as:
Imidazo[4,5-b]pyridine: This compound has a similar imidazo core but with a pyridine ring instead of a quinoxaline ring. It also exhibits diverse biological activities.
Imidazo[4,5-c]pyridine: Another similar compound with a different ring fusion pattern, showing unique biological properties.
Imidazo[1,2-a]pyridine: This compound has an imidazo ring fused with a pyridine ring in a different orientation, leading to different chemical and biological properties.
The uniqueness of 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline lies in its specific ring structure and the presence of the chloro and ethyl substituents, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
63592-58-5 |
|---|---|
Formule moléculaire |
C11H11ClN4O4S |
Poids moléculaire |
330.75 g/mol |
Nom IUPAC |
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid |
InChI |
InChI=1S/C11H9ClN4.H2O4S/c1-2-9-15-10-11(16-9)14-8-5-6(12)3-4-7(8)13-10;1-5(2,3)4/h3-5H,2H2,1H3,(H,13,14,15,16);(H2,1,2,3,4) |
Clé InChI |
MCQVVGUVXZGXJB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=NC3=C(C=C(C=C3)Cl)N=C2N1.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


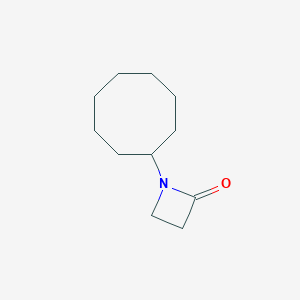
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)


![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)

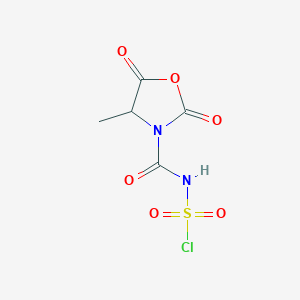
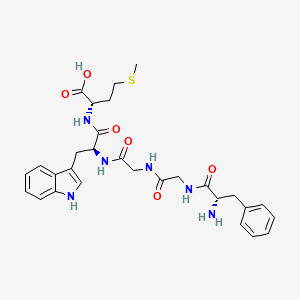
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

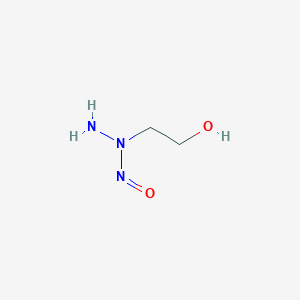
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
